molecular formula C16H14Br2 B12323594 5,15-Dibromotricyclo[9.3.1.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene

5,15-Dibromotricyclo[9.3.1.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene

Cat. No.: B12323594
M. Wt: 366.09 g/mol
InChI Key: BRXUHYFFGQYIJL-UHFFFAOYSA-N
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Description

4,16-Dibromo[2.2]paracyclophane is a compound known for its unique structural and electronic properties. It belongs to the family of [2.2]paracyclophanes, which are characterized by two benzene rings connected by two ethylene bridges. This compound is of significant interest due to its pronounced steric strain and planar chirality, making it valuable for both theoretical and practical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,16-Dibromo[2.2]paracyclophane can be synthesized through various methods. One common approach involves the bromination of [2.2]paracyclophane using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the 4 and 16 positions .

Industrial Production Methods

While specific industrial production methods for 4,16-Dibromo[2.2]paracyclophane are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the bromination reaction .

Chemical Reactions Analysis

Types of Reactions

4,16-Dibromo[2.2]paracyclophane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized [2.2]paracyclophane derivatives .

Scientific Research Applications

4,16-Dibromo[2.2]paracyclophane has several scientific research applications:

Mechanism of Action

The mechanism by which 4,16-Dibromo[2.2]paracyclophane exerts its effects is primarily related to its structural features. The steric strain and planar chirality of the molecule influence its reactivity and interactions with other molecules. The polar nature of the bromine atoms leads to dipole-dipole attractions, affecting the compound’s behavior in various chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,16-Dibromo[2.2]paracyclophane is unique due to the presence of bromine atoms, which impart distinct electronic and steric characteristics. These properties make it particularly useful in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C16H14Br2

Molecular Weight

366.09 g/mol

IUPAC Name

5,15-dibromotricyclo[9.3.1.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene

InChI

InChI=1S/C16H14Br2/c17-15-9-5-11-4-6-12-2-1-3-13(16(12)18)7-8-14(15)10-11/h1-3,5,9-10H,4,6-8H2

InChI Key

BRXUHYFFGQYIJL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)CCC3=C(C=CC1=C3)Br)Br

Origin of Product

United States

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